![molecular formula C13H20N4O4 B2712197 1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1334485-82-3](/img/structure/B2712197.png)

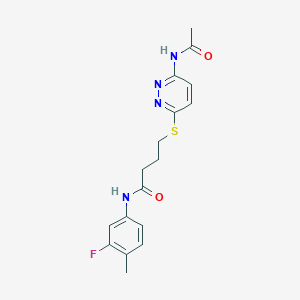

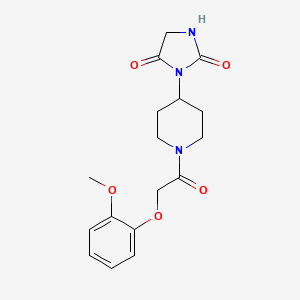

1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H20N4O4 and its molecular weight is 296.327. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolic Characterization of EP2 Receptor-Selective Prostaglandin E2 Agonist

The study on CP-533,536, which includes tert-butyl groups similar to the query compound, was aimed at understanding its metabolism, specifically through CYP2C8 and CYP3A-mediated pathways. This research is crucial for the development of therapeutic agents targeting bone fracture healing by elucidating metabolic pathways and identifying potential metabolites (C. Prakash et al., 2008).

Divergent Synthesis Involving Tert-Butyloxycarbonyl Protected Compounds

Research demonstrates the versatility of tert-butoxycarbonyl (Boc) protected compounds in synthetic chemistry, allowing for divergent synthesis pathways. This is exemplified in the synthesis of pyridazines, pyrrolidinyl-but-3-enoic acid ethyl esters, and amino-pyrroles from tert-butoxycarbonyl-protected diaza-dienes, showcasing the compound's role in facilitating complex chemical transformations (E. Rossi et al., 2007).

Structural Analysis of N-tert-Butoxycarbonyl Compounds

The study of the crystal structure of N-tert-butoxycarbonyl-α-(2-fluorobenzyl)-l-proline highlights the importance of tert-butoxycarbonyl protected compounds in understanding molecular conformations and interactions. This research provides insights into how these structures can influence the physical and chemical properties of compounds, which is critical for drug design and material science (P. Rajalakshmi et al., 2013).

Synthesis and Application in Redox Annulations

The utility of cyclic amines, including those related to the query compound, in redox annulations with α,β-unsaturated carbonyl compounds was demonstrated. This synthetic strategy enables the formation of pyrrolines and pyrrolidines, highlighting the significant potential for creating complex heterocyclic structures, which are valuable in medicinal chemistry and drug development (Y. Kang et al., 2015).

Condensation Reactions Involving Carboxylic Acids

Research on the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides using di-tert-butyl dicarbonate (Boc2O) underscores the versatility of tert-butoxycarbonyl protected compounds in facilitating acylation reactions. This methodology is applicable to a wide range of non-nucleophilic nitrogen compounds, demonstrating the broad utility of Boc-protected intermediates in synthetic organic chemistry (Atsushi Umehara et al., 2016).

Wirkmechanismus

Target of Action

The compound “1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” contains a pyrrolidine ring and a 1,2,3-triazole ring. Pyrrolidine derivatives have been found to be biologically active and are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Similarly, 1,2,3-triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .

Biochemical Pathways

Without specific studies on this compound, it’s difficult to definitively state which biochemical pathways it might affect. Compounds with similar structures have been found to have diverse biological activities .

Result of Action

Similar compounds have been found to have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Eigenschaften

IUPAC Name |

5-methyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4/c1-8-10(11(18)19)14-15-17(8)9-5-6-16(7-9)12(20)21-13(2,3)4/h9H,5-7H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEVJAYHNKNERC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2CCN(C2)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Aminoethyl)cyclobutyl]methanol](/img/structure/B2712115.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712124.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2712130.png)

![2-[4-(1-Naphthylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2712132.png)

![Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2712134.png)

![(E)-Butyl({4-[(1E)-(butylimino)methyl]phenyl}methylidene)amine](/img/structure/B2712135.png)

![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2712137.png)